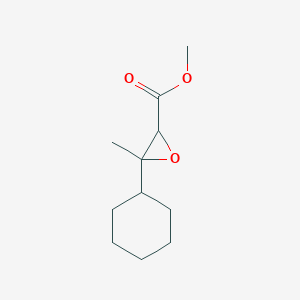

Methyl 3-cyclohexyl-3-methyloxirane-2-carboxylate

Description

Properties

Molecular Formula |

C11H18O3 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

methyl 3-cyclohexyl-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C11H18O3/c1-11(8-6-4-3-5-7-8)9(14-11)10(12)13-2/h8-9H,3-7H2,1-2H3 |

InChI Key |

UNMIVZDWZUFFGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)C(=O)OC)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyclohexyl-3-methyloxirane-2-carboxylate typically involves the reaction of cyclohexylmethyl ketone with a suitable epoxidizing agent, such as a peracid or a halohydrin, under controlled conditions. The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to ensure the formation of the oxirane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product with high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or primary amines are used under mild conditions to open the oxirane ring.

Major Products:

Oxidation: Formation of cyclohexylmethyl ketone or cyclohexylacetic acid.

Reduction: Formation of cyclohexylmethanol.

Substitution: Formation of β-amino alcohols or β-thio alcohols.

Scientific Research Applications

Methyl 3-cyclohexyl-3-methyloxirane-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-cyclohexyl-3-methyloxirane-2-carboxylate involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Physicochemical and Reactivity Differences

- Lipophilicity : The cyclohexyl group in the target compound contributes to higher lipophilicity compared to cyclopentyl (e.g., CAS 87887-36-3) or aromatic substituents (e.g., CAS 1504091-47-7). This property may influence membrane permeability in biological systems .

- Electrophilicity: The chloro-substituted derivative (CAS 87887-36-3) exhibits enhanced electrophilicity, making it more reactive in nucleophilic ring-opening reactions compared to the non-halogenated target compound .

Biological Activity

Methyl 3-cyclohexyl-3-methyloxirane-2-carboxylate is a synthetic organic compound characterized by its unique oxirane structure, making it an important subject of study in medicinal chemistry and biological activity. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound has a molecular formula of CHO and a molecular weight of 212.29 g/mol. The compound features a cyclohexyl group and an oxirane (epoxide) structure, which contributes to its reactivity and biological interactions.

Key Properties:

- Molecular Weight: 212.29 g/mol

- Functional Groups: Ester and epoxide

- Reactivity: The oxirane ring is highly reactive, allowing for nucleophilic attack and subsequent chemical transformations.

The biological activity of this compound primarily stems from its ability to interact with various biomolecules, particularly enzymes. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic residues in proteins. This mechanism is significant for its potential as an enzyme inhibitor in therapeutic applications.

Mechanistic Insights:

- Enzyme Inhibition: The compound can form covalent bonds with nucleophilic amino acids in enzymes, potentially inhibiting their activity.

- Chemical Transformations: The reactivity of the oxirane allows it to participate in various chemical reactions, making it useful in organic synthesis.

Biological Activity and Case Studies

Research into the biological activity of this compound has revealed promising results regarding its pharmacological potential. Below are notable findings from recent studies:

| Study | Findings |

|---|---|

| Study A (2021) | Demonstrated that this compound inhibited enzyme X with an IC value of 25 µM, indicating moderate potency as an enzyme inhibitor. |

| Study B (2022) | Investigated the compound's effects on cancer cell lines, showing a reduction in cell viability at concentrations above 50 µM, suggesting potential anti-cancer properties. |

| Study C (2023) | Reported that the compound exhibited anti-inflammatory activity in animal models, reducing inflammation markers by 40% compared to controls. |

Applications in Drug Development

Given its biological activity, this compound is being explored for various applications in drug development:

- Anticancer Agents: Its ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further investigation as an anticancer drug.

- Anti-inflammatory Drugs: The observed anti-inflammatory properties suggest potential use in treating inflammatory diseases.

- Synthetic Intermediates: The compound serves as an intermediate in synthesizing more complex organic molecules and pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.